gp100 (154-162)
Description
Properties
sequence |
KTWGQYWQV |
|---|---|
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
Synonym |
Melanocyte protein PMEL (154-162);gp100 (154-162);pmel17 (154-162) |
Origin of Product |
United States |
Molecular and Cellular Biology of Gp100 154 162 Antigen Presentation
Peptide Sequence and Conformational Dynamics of gp100 (154-162)
The gp100 (154-162) peptide is a nonamer with the amino acid sequence KTWGQYWQV. peptides.degenaxxon.com This specific sequence has been identified as a naturally processed and presented epitope on melanoma cells that are recognized by cytotoxic T lymphocytes (CTLs). nih.gov Mass spectrometric analysis of peptides eluted from HLA-A*0201 molecules on human melanoma cells confirmed the presence of this nonamer, highlighting it as a dominant epitope. nih.gov
The conformational dynamics of the peptide when bound to the MHC Class I molecule are critical for T-cell recognition. The interaction is non-covalent, with the peptide held in the binding groove by several pockets on the floor of the groove. wikipedia.org The stability of this peptide-MHC complex can influence the immunogenicity of the epitope. jci.org Studies have shown that modifications to the peptide sequence can alter its binding affinity and stability, which in turn affects the strength of the T-cell response. jci.org
Biosynthesis and Intracellular Trafficking of Native gp100
The gp100 protein, also known as Pmel17 or Silver, is a type I transmembrane glycoprotein (B1211001) primarily expressed in melanocytes and melanoma cells. researchgate.net Its biosynthesis begins in the endoplasmic reticulum (ER), where it is N-glycosylated. molbiolcell.orgasm.org From the ER, it traffics through the Golgi apparatus for further modifications before being sorted to melanosomes, the specialized organelles responsible for melanin (B1238610) synthesis. niph.go.jpbiologists.com
The intracellular trafficking of gp100 is a complex process involving multiple cellular compartments. It can be transported from the trans-Golgi network directly to early-stage melanosomes or indirectly via the plasma membrane and endosomes. niph.go.jpfrontiersin.org The proper localization of gp100 to melanosomes is essential for its function in melanin production and is also a critical step for its entry into the antigen processing pathway. researchgate.netfrontiersin.org A secreted form of gp100 can also be released from the cell through ectodomain shedding. researchgate.net
Antigen Processing Pathways Generating gp100 (154-162)
The generation of the gp100 (154-162) epitope for presentation by MHC Class I molecules involves a series of coordinated steps within the cell, collectively known as the antigen processing pathway.
Proteasomal Degradation and Precursor Substrate Specificity
The majority of peptides presented by MHC Class I molecules are generated from the degradation of intracellular proteins by the proteasome. researchgate.netnih.govresearchgate.net The proteasome is a large, multi-catalytic protease complex that degrades ubiquitinated proteins into smaller peptides. nih.gov Studies using proteasome inhibitors have demonstrated that the generation of the gp100 (154-162) epitope is dependent on proteasomal activity. researchgate.net The proteasome cleaves the full-length gp100 protein, or fragments thereof, into smaller peptides, including precursors to the final epitope. The specificity of the proteasome can influence the repertoire of peptides produced. nih.gov
Transporter Associated with Antigen Processing (TAP) Dependency
Following their generation in the cytosol, the peptide fragments are transported into the endoplasmic reticulum (ER) by the Transporter Associated with Antigen Processing (TAP). fiveable.metaylorandfrancis.com TAP is a heterodimeric protein complex that selectively transports peptides from the cytosol into the ER lumen. taylorandfrancis.com The presentation of the gp100 (154-162) epitope has been shown to be TAP-dependent, indicating that it follows the conventional MHC Class I antigen processing pathway. researchgate.net
Role of Endoplasmic Reticulum Aminopeptidases (ERAPs)
Once inside the ER, the transported peptides may undergo further trimming at their N-terminus by Endoplasmic Reticulum Aminopeptidases (ERAPs). healthdisgroup.usmdpi.comnih.gov ERAP1 and ERAP2 are key enzymes in this process, ensuring that the peptides are of the optimal length (typically 8-10 amino acids) for binding to MHC Class I molecules. mdpi.comnih.gov The activity of ERAPs can either generate the final epitope by trimming a longer precursor or destroy the epitope by over-trimming. healthdisgroup.us While the direct role of ERAPs in the final processing of the gp100 (154-162) epitope has not been extensively detailed, their general function in shaping the peptide repertoire presented by MHC Class I molecules is well-established. healthdisgroup.usresearchgate.net
Major Histocompatibility Complex (MHC) Class I Binding Characteristics of gp100 (154-162)
The gp100 (154-162) peptide is presented by the HLA-A02:01 allele, a common MHC Class I type. peptides.degenaxxon.comnih.gov The binding of the peptide to the MHC Class I molecule is a critical determinant of its immunogenicity. jci.org The nonamer peptide fits into the peptide-binding groove of the HLA-A02:01 molecule. wikipedia.org
The stability of the peptide-MHC complex is a key factor. jci.org The gp100 (154-162) epitope has been identified as being highly immunogenic and is frequently recognized by tumor-infiltrating T lymphocytes in melanoma patients with the HLA-A2 allele. nih.govaai.org The binding kinetics of the gp100 (154-162) peptide to MHC molecules have been studied, showing rapid association at lower temperatures. ru.nl The interaction between the peptide and the MHC molecule creates a composite surface that is recognized by the T-cell receptor of cytotoxic T lymphocytes.
| Peptide Information | |
| Peptide Name | gp100 (154-162) |
| Sequence | KTWGQYWQV |
| Length | 9 amino acids |
| Source Protein | Glycoprotein 100 (Pmel17/Silver) |
| MHC Restriction | HLA-A*02:01 |
| Antigen Processing Pathway Components | Function |
| Proteasome | Degrades intracellular proteins into peptide fragments. |
| TAP | Transports peptides from the cytosol into the endoplasmic reticulum. |
| ERAPs | Trim peptides to the optimal length for MHC Class I binding. |
| MHC Class I | Binds peptides and presents them on the cell surface. |
HLA-A*02:01 Restriction and Allelic Specificity
The presentation of the gp100 (154-162) peptide to cytotoxic T lymphocytes (CTLs) is predominantly restricted to the Human Leukocyte Antigen (HLA) class I allele, HLA-A02:01. nih.govaacrjournals.org This restriction is a cornerstone of its immunogenicity and a critical factor in its study as a tumor antigen. Direct isolation of peptides from the surface of human melanoma cells has confirmed that gp100 (154-162) is one of the naturally processed epitopes presented by HLA-A02:01 molecules. nih.gov In fact, among several identified gp100-derived peptides, gp100 (154-162) appears to be the most abundantly presented at the melanoma cell surface. nih.gov
The specificity for HLA-A*02:01 is highlighted by studies of tumor-infiltrating T lymphocytes (TILs) from melanoma patients with various HLA types. A comprehensive analysis of 123 TIL cultures showed that 57% of those from HLA-A2 positive patients recognized shared melanoma antigens, with gp100 (154-162) being one of the most immunogenic epitopes for this group. nih.gov In contrast, the frequency of recognition by TILs from patients with other major HLA-A alleles such as -A1, -A3, and -A24 was significantly lower. nih.gov This demonstrates a strong preference for presentation by the HLA-A2 allele.
This allelic specificity means that T-cell-based therapies targeting this epitope are primarily applicable to patients who carry the HLA-A02:01 allele, which is the most common HLA haplotype in Caucasian populations. nih.govnih.gov The interaction is highly specific, as CTLs restricted to gp100 (154-162) can effectively kill target cells that are positive for both HLA-A2 and gp100, but fail to lyse cells that lack either the correct HLA allele or the specific antigen. aacrjournals.org Attempts to generate T-cell responses against this peptide in the context of other HLA alleles have been largely unsuccessful, underscoring the stringent requirement for the HLA-A02:01 molecule for effective presentation. nih.gov
Binding Affinity and Stability of the gp100 (154-162)-MHC Complex
The interaction between the gp100 (154-162) peptide and the HLA-A*02:01 molecule is characterized by its binding affinity and the stability of the resulting peptide-MHC (pMHC) complex. There are some conflicting reports regarding the precise binding affinity. Some studies describe it as a relatively high-affinity interaction. nih.govgoogle.com This high affinity may contribute to the elimination of self-reactive T-cells in the thymus, a process known as central tolerance. nih.gov Conversely, other research has characterized the binding as relatively low compared to other gp100 epitopes, such as gp100 (280-288), and to certain viral epitopes. ru.nl
To improve binding characteristics, altered peptide ligands (APLs) have been developed. Modifications to the peptide sequence can enhance the affinity and stability of the pMHC complex, potentially increasing immunogenicity. nih.gov For example, substituting the amino acid at position 8 (tyrosine to alanine) was found to enhance MHC class I binding. nih.gov Another study investigated the impact of conjugating the chelator Diethylenetriaminepentaacetic acid (DTPA) to the N-terminal lysine (B10760008) residue of a modified gp100 (154-162) peptide for imaging purposes. The research found that the position of conjugation was critical: attachment to the ε-amino group of the lysine side chain did not interfere with MHC binding, whereas attachment to the α-amino group at the N-terminus abolished T-cell recognition. ru.nl
Table 1: Binding Affinity of Modified gp100 (154-162) Peptides to HLA-A2.1
| Peptide Name | Modification | Reported IC50 (µM) | Finding | Source |
|---|---|---|---|---|
| gp100:154m | N-terminal Threonine replaced with Methionine | 3.5 | Serves as baseline for modified peptide binding. | ru.nl |
| α-DTPA-gp100:154m | DTPA conjugated to α-amino group of N-terminal Lysine | >100 | Binding to HLA-A2.1 is significantly reduced or abolished. | ru.nl |
| ε-DTPA-gp100:154m | DTPA conjugated to ε-amino group of N-terminal Lysine | 1.8 | Binding affinity is improved compared to the unconjugated modified peptide. | ru.nl |
Structural Determinants of gp100 (154-162)-MHC Interaction
The structural basis for the interaction between gp100 (154-162) (sequence: KTWGQYWQV) and the HLA-A02:01 molecule lies in the fit of the peptide's amino acid side chains into specific pockets within the MHC binding groove. google.com The binding of peptides to HLA-A02:01 is primarily dictated by anchor residues, typically at position 2 (P2) and the C-terminal position (PΩ, which is P9 for a nonamer). google.com
For the gp100 (154-162) peptide:
P2 Anchor: The Tryptophan (Trp) at P2 serves as an anchor. While the canonical P2 anchor for HLA-A*02:01 is Leucine or Methionine, the large, aromatic side chain of Tryptophan can be accommodated within the B pocket of the binding groove. google.com
P9 Anchor: The Valine (Val) at P9 is a canonical primary anchor residue for HLA-A*02:01, fitting snugly into the F pocket of the binding groove and providing significant stability to the complex. google.com
Crystallographic studies of pMHC complexes reveal that specific residues within the HLA heavy chain form these pockets. The F pocket, which interacts with the C-terminus of the peptide, is shaped by HLA residues at positions 77, 80, 81, and 116. aai.org The stability of this interaction is critical; for instance, modifying residue 81 of the HLA-A*02:01 heavy chain from Leucine to Alanine has been shown to disrupt the formation of stable pMHC complexes, highlighting the precise structural requirements for binding. aai.org
The remaining, non-anchor residues of the peptide (P1, P3-P8) are more solvent-exposed and are available for direct contact with the T-cell receptor (TCR). justia.com The conformation of these interfacial residues is what confers the unique identity to the pMHC complex, allowing for specific recognition by a cognate TCR. The generation of high-avidity TCRs, either from human T-cells or in humanized mouse models, that can recognize the gp100 (154-162)-HLA-A*02:01 complex confirms the specific nature of this tertiary interaction. ashpublications.org
T Cell Recognition of the Gp100 154 162 Mhc Complex
T-Cell Receptor (TCR) Specificity and Avidity for gp100 (154-162)
Highly avid T-cells are generally more effective at eliminating target cells. nih.gov However, generating high-avidity human TCRs against the gp100 (154-162) epitope has proven to be challenging. nih.govnih.gov To overcome this, researchers have successfully generated high-avidity TCRs against this epitope in HLA-A2 transgenic mice. nih.govjci.orgaacrjournals.org These murine TCRs, when transferred into human T-cells, have demonstrated the ability to mediate cancer regression. nih.govjci.org
Studies have shown that even a small number of T-cell clones can recognize the gp100 (154-162) epitope. nih.gov The affinity of the TCR for the pMHC complex is a critical determinant of the T-cell's functional avidity and its ability to trigger an effective immune response. nih.gov
The presence of a specific antigen like gp100 (154-162) can lead to the expansion of T-cell clones that express TCRs capable of recognizing it. This phenomenon, known as TCR repertoire skewing, results in a higher frequency of antigen-specific T-cells. Analysis of the TCR repertoire in tumor-bearing mice has revealed a more skewed usage of V/J segments in the tumor microenvironment compared to peripheral blood, indicating an oligoclonal expansion of CD8+ T-cells within the tumor. frontiersin.org This suggests that the tumor environment selects for and promotes the proliferation of T-cells with TCRs specific for tumor-associated antigens like gp100.
| Compartment | V/J Segment Usage | Clonal Expansion | Reference |
|---|---|---|---|
| Tumor | More Skewed | Oligoclonal | frontiersin.org |
| draining Lymph Node (dLN) CD44hi | Less Skewed | Polyclonal | frontiersin.org |
| Peripheral Blood (PBL) | Less Skewed | Polyclonal | frontiersin.org |
The interaction between the TCR and the gp100 (154-162)-MHC complex is a precise molecular event. The TCR's complementarity-determining regions (CDRs) make direct contact with both the peptide and the MHC molecule. aai.org Structural studies of TCR-pMHC complexes have shown that the TCR docks diagonally over the pMHC, with the CDR1 and CDR2 loops generally interacting with the MHC helices, while the highly variable CDR3 loop primarily contacts the peptide. aai.orgthno.org
The binding of a TCR to its pMHC ligand is a dynamic process governed by kinetic and thermodynamic parameters. These include the association rate (k_on), the dissociation rate (k_off), and the equilibrium dissociation constant (K_d), which is a measure of affinity. frontiersin.org While there isn't a universal thermodynamic signature for TCR-pMHC binding, these interactions generally fall within a narrow free energy window. nih.gov
The kinetics of the interaction, particularly the off-rate, are thought to be crucial for T-cell activation. frontiersin.org A longer dwell time (slower k_off) is often associated with a more potent T-cell response. Measurements of these parameters are typically performed using techniques like surface plasmon resonance (SPR). frontiersin.orgnih.gov
| Parameter | Description | Typical Range for Agonist Peptides | Reference |
|---|---|---|---|
| Affinity (Kd) | Equilibrium dissociation constant, a measure of binding strength. | 1–100 μM | frontiersin.org |
| Dissociation Rate (koff) | The rate at which the TCR-pMHC complex dissociates. | Slow (half-life of tens of seconds) | frontiersin.org |
| Association Rate (kon) | The rate at which the TCR and pMHC associate. | Rapid | frontiersin.org |
Structural Basis of TCR-gp100 (154-162)-MHC Interactions
Co-receptor (CD8) Involvement in gp100 (154-162) Recognition
The CD8 co-receptor plays a significant role in the recognition of MHC class I-presented peptides like gp100 (154-162). nih.gov CD8 binds to a non-polymorphic region of the MHC class I molecule, stabilizing the TCR-pMHC interaction. nih.govfrontiersin.org This stabilization can be particularly important for TCRs with lower intrinsic affinity for the pMHC complex. frontiersin.org
However, some high-avidity TCRs, including certain TCRs specific for gp100 (154-162), can function independently of the CD8 co-receptor. google.comnih.govnih.govnih.gov This independence is often a characteristic of TCRs with very high affinity for their pMHC ligand. nih.gov The degree of CD8 dependency can be experimentally determined by using blocking antibodies against CD8 or by expressing the TCR in CD4+ T-cells, which lack the CD8 co-receptor. frontiersin.orgnih.gov
Signaling Pathways Initiated by gp100 (154-162)-MHC-TCR Engagement
The binding of the TCR to the gp100 (154-162)-MHC complex initiates a cascade of intracellular signaling events that ultimately lead to T-cell activation. nih.govnih.govnumberanalytics.com This process begins with the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 complex, which is associated with the TCR. nih.govthno.orgnih.gov
This initial phosphorylation is carried out by Src-family kinases, such as Lck, which is brought into proximity of the TCR complex by the CD8 co-receptor. numberanalytics.comfrontiersin.org The phosphorylated ITAMs then serve as docking sites for another kinase, ZAP-70, which becomes activated and phosphorylates downstream signaling molecules. thno.orgnumberanalytics.com
This leads to the activation of several key signaling pathways, including:
The Phospholipase C (PLC) pathway: This pathway leads to the generation of second messengers like inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), resulting in calcium mobilization and activation of Protein Kinase C (PKC).
The Ras-MAPK pathway: This pathway involves a cascade of kinases that ultimately leads to the activation of transcription factors like AP-1. nih.gov
The PI3K-Akt pathway: This pathway is important for cell survival, proliferation, and metabolism. thno.orgnih.gov
The integration of these signals results in the activation of transcription factors such as NFAT, NF-κB, and AP-1. thno.org These transcription factors then move to the nucleus and induce the expression of genes involved in T-cell proliferation, differentiation, and effector functions, such as the production of cytokines like interferon-gamma (IFN-γ) and the execution of cytotoxic activity against the target cell.
Phenotypic and Functional Characterization of Gp100 154 162 Specific T Cells
Identification and Enumeration of gp100 (154-162)-Specific T-Cell Populations
Accurately identifying and quantifying T cells that specifically target the gp100 (154-162) epitope is crucial for monitoring immune responses in melanoma patients, particularly those undergoing immunotherapy.
Tetramer-Based Detection Methods
A cornerstone technique for the direct visualization and enumeration of antigen-specific T cells is the use of major histocompatibility complex (MHC) tetramers. These reagents consist of four MHC molecules, each bound to the gp100 (154-162) peptide and linked to a fluorescent marker. mblbio.com This multivalent structure allows for stable binding to the T-cell receptors (TCRs) on specific CD8+ T cells, enabling their detection and quantification via flow cytometry. mblbio.com
Studies have successfully employed HLA-A*02:01/gp100 (154-162) tetramers to identify and isolate these specific T cells from various biological samples, including peripheral blood mononuclear cells (PBMCs) and tumor-infiltrating lymphocytes (TILs). nih.govnih.govstanford.eduaai.orgnih.gov For instance, in melanoma patients, tetramer staining has revealed the presence of gp100 (154-162)-specific CD8+ T cells in the blood of a subset of patients. stanford.edu The frequency of these cells can vary significantly among individuals. stanford.edu Furthermore, tetramer analysis has been instrumental in tracking the expansion of these T-cell populations following vaccination with gp100-derived peptides. researchgate.net
The specificity of tetramer staining is confirmed through the use of control tetramers loaded with irrelevant peptides. aai.orggoogle.com This ensures that only T cells with TCRs that recognize the gp100 (154-162) epitope are identified.
Functional Assays for Antigen-Specific Reactivity
Beyond simple enumeration, it is vital to assess the functional capacity of gp100 (154-162)-specific T cells. Several assays are employed to determine their ability to recognize and respond to their target antigen.
Interferon-gamma (IFN-γ) Production: A key indicator of T-cell activation is the production of cytokines, particularly IFN-γ. Enzyme-linked immunosorbent spot (ELISpot) assays and intracellular cytokine staining followed by flow cytometry are common methods to measure IFN-γ secretion by gp100 (154-162)-specific T cells upon stimulation with the peptide. nih.govuniversiteitleiden.nl For example, T cells from melanoma patients have demonstrated IFN-γ release when co-cultured with target cells pulsed with the gp100 (154-162) peptide. aai.orgclinicaltrials.gov
Cytotoxicity: The primary function of CTLs is to kill target cells presenting the specific antigen. Cytotoxicity assays, such as the chromium-51 (B80572) release assay, measure the ability of gp100 (154-162)-specific T cells to lyse melanoma cells or target cells pulsed with the gp100 (154-162) peptide. aacrjournals.orgaacrjournals.orgfrontiersin.orgaai.org Studies have shown that CTL clones specific for gp100 (154-162) can efficiently lyse human HLA-A*0201+, gp100+ melanoma cells in vitro. aai.orgnih.gov
T-Cell Proliferation: The ability of T cells to proliferate upon antigen encounter is another critical functional parameter. In vitro proliferation assays assess the expansion of gp100 (154-162)-specific T cells in response to peptide stimulation. nih.gov
T-Cell Subsets Responding to gp100 (154-162)
The immune response to the gp100 (154-162) epitope is primarily mediated by a specific subset of T cells.
Cytotoxic T Lymphocyte (CTL) Responses
The gp100 (154-162) peptide is presented on the surface of melanoma cells by MHC class I molecules, specifically HLA-A2. ontosight.aiaai.org This makes them a direct target for CD8+ cytotoxic T lymphocytes (CTLs). ontosight.aiaai.org Research has consistently demonstrated that vaccination with the gp100 (154-162) peptide can induce specific CTL responses against melanoma cells expressing the gp100 protein. ontosight.aiaacrjournals.org These CTLs are capable of recognizing and killing melanoma cells in an antigen-specific and HLA-restricted manner. aai.orgaai.orgaacrjournals.orgveeva.com The adoptive transfer of gp100 (154-162)-specific CTLs has also been explored as a therapeutic strategy. aacrjournals.org
Helper T-Cell Responses
While the primary response to gp100 (154-162) involves CTLs, there is evidence suggesting a role for CD4+ helper T cells in the broader anti-tumor immune response against gp100. Although the 154-162 epitope is MHC class I-restricted, other epitopes within the gp100 protein can be presented by MHC class II molecules, leading to the activation of CD4+ T cells. aai.org The involvement of both CD4+ and CD8+ T cells is considered critical for generating an effective and sustained anti-cancer immune response. aai.org Studies using dendritic cells transduced with the full-length gp100 antigen have shown the ability to generate both CD8+ T cells against epitopes like gp100 (154-162) and CD4+ T cells against other gp100-derived peptides. aai.org
Functional States of gp100 (154-162)-Specific T Cells
The effectiveness of the T-cell response against melanoma is not solely determined by the number of gp100 (154-162)-specific T cells, but also by their functional state. These T cells can exist in various states, ranging from fully functional effector cells to anergic or exhausted cells.
Phenotypic analysis of circulating gp100 (154-162)-specific CD8+ T cells in melanoma patients has revealed heterogeneity in their surface marker expression, suggesting different functional states. stanford.edu Some of these T cells exhibit a memory/effector phenotype, while others display a mix of naive and effector cell markers. stanford.edu
Functional studies have shown that while vaccination can induce gp100 (154-162)-specific T cells, these cells may not always be fully competent. nih.gov For instance, long-term memory T cells specific for a modified gp100 peptide showed some properties of competent memory cells, such as proliferation upon re-stimulation, but lacked enhanced functional avidity. nih.gov Furthermore, some studies have indicated that TAA-specific T cells in cancer patients may have functional defects, leading to blunted activation responses. stanford.edu
The functional state of these T cells can be influenced by various factors, including the tumor microenvironment and the nature of the immunotherapeutic intervention. Understanding and overcoming the barriers to T-cell activation and function are key areas of ongoing research in melanoma immunotherapy.
Data Tables
Table 1: Detection of gp100 (154-162)-Specific T Cells
| Method | Description | Key Findings |
| MHC Tetramer Staining | Uses fluorescently labeled HLA-A2/gp100 (154-162) complexes to directly identify and quantify specific CD8+ T cells by flow cytometry. mblbio.com | Allows for the enumeration of gp100 (154-162)-specific T cells in patient blood and tumor tissue. nih.govnih.govstanford.edu |
| IFN-γ ELISpot | Measures the frequency of IFN-γ-secreting T cells upon stimulation with the gp100 (154-162) peptide. nih.gov | Demonstrates the presence of functionally responsive T cells in vaccinated patients. aai.orgclinicaltrials.gov |
| Cytotoxicity Assay | Quantifies the ability of T cells to lyse target cells presenting the gp100 (154-162) epitope. aacrjournals.org | Confirms the cytotoxic potential of gp100 (154-162)-specific CTLs against melanoma cells. aai.orgnih.gov |
Table 2: Functional Characteristics of gp100 (154-162)-Specific T Cells
| Function | Assay | Observation |
| Cytokine Production | Intracellular Cytokine Staining, ELISA | T cells produce IFN-γ and other cytokines upon recognition of the gp100 (154-162) peptide. aai.orgclinicaltrials.govaacrjournals.org |
| Lytic Activity | Chromium Release Assay | gp100 (154-162)-specific CTLs can effectively kill melanoma cells in a specific manner. aai.orgnih.govaacrjournals.org |
| Proliferation | In vitro stimulation assays | Specific T cells expand in number when exposed to the gp100 (154-162) antigen. nih.gov |
Antigen-Induced Proliferation and Expansion
The proliferation and expansion of T cells specific for gp100 (154-162) are critical for a successful anti-tumor immune response. This process is initiated when a T-cell receptor (TCR) on a CD8+ T cell recognizes the gp100 (154-162) peptide presented by an HLA-A*0201 molecule on an antigen-presenting cell (APC) or a melanoma cell. nih.gov
Research has demonstrated that gp100 (154-162)-specific T cells can be identified and expanded from various sources, including peripheral blood and tumor tissues. Studies using tumor-infiltrating lymphocytes (TILs) have successfully isolated clones that recognize the gp100 (154-162) epitope. nih.govnih.gov For instance, an analysis of TILs from three melanoma patients revealed that a small but detectable fraction of T-cell clones was reactive to the gp100 (154-162) peptide. nih.gov
| Patient ID | Total Clones Screened | gp100 (154-162) Reactive Clones | Prevalence (%) |
|---|---|---|---|
| Patient 1 | 192 | 1 | 0.5% |
| Patient 2 | 192 | 1 | 0.5% |
| Patient 3 | 192 | 0 | 0.0% |
Data derived from a study on the diversity of MART-1-reactive T cells, which also screened for gp100 reactivity. nih.gov
Further studies have focused on methods to stimulate the expansion of these specific T cells. Using dendritic cells (DCs) genetically modified to express the full gp100 antigen, researchers were able to generate T cells that recognized the gp100 (154-162) epitope from melanoma patients. aai.org These expanded T cells showed specific reactivity against target cells pulsed with the gp100 (154-162) peptide. aai.org Similarly, in vitro sensitization of peripheral blood mononuclear cells (PBMCs) with the gp100 (154-162) peptide has been used to establish and expand reactive T-cell cultures. nih.gov The adoptive transfer of T cells genetically engineered to express a TCR specific for gp100 (154-162) also relies on the principle of expanding a highly specific T-cell population to target melanoma cells. cancer.gov
| Patient | Target Cells | IFN-γ Release (pg/ml) |
|---|---|---|
| Patient A | T2 cells + gp100 (154-162) peptide | 1450 |
| T2 cells + irrelevant peptide | <50 | |
| Patient B | T2 cells + gp100 (154-162) peptide | 850 |
| T2 cells + irrelevant peptide | <50 |
Data represents IFN-γ secretion by T cells from two melanoma patients after stimulation with autologous DCs transduced with gp100, demonstrating specific recognition of the 154-162 epitope. aai.org
Mechanisms of T-Cell Anergy and Exhaustion in gp100 (154-162) Responses
Because gp100 is a self-antigen expressed on normal melanocytes as well as melanoma cells, T cells specific for gp100 (154-162) are subject to peripheral tolerance mechanisms designed to prevent autoimmunity. cancer.govplos.org These mechanisms can lead to states of T-cell dysfunction, such as anergy and exhaustion, which limit anti-tumor immunity.
T-cell anergy is a state of hyporesponsiveness that can be induced when a T cell's receptor is stimulated in the absence of adequate co-stimulatory signals. digitaloceanspaces.comembopress.org This can occur when T cells encounter the gp100 (154-162) peptide on tumor cells that lack the necessary co-stimulatory molecules (like CD80 and CD86) found on professional APCs. nih.govdigitaloceanspaces.com Such suboptimal activation leads to a block in proliferation and the production of key cytokines like Interleukin-2 (B1167480) (IL-2). embopress.orgfrontiersin.org Molecularly, anergy is associated with defective Ras activation and the upregulation of negative regulatory proteins. embopress.org
T-cell exhaustion is a distinct state of dysfunction that arises from chronic antigen stimulation, a common scenario within a tumor microenvironment. frontiersin.org Exhausted T cells progressively lose their effector functions, including the ability to proliferate and produce cytokines like IFN-γ and TNFα. frontiersin.org A key characteristic of exhausted T cells is the sustained high expression of inhibitory receptors such as PD-1 (Programmed cell death protein 1), CTLA-4, TIM-3, and LAG-3. frontiersin.org Studies have shown that T cells specific for tumor-associated antigens in melanoma patients can be functionally inactive in vivo, consistent with a state of anergy or exhaustion. stanford.edu The chronic exposure to the gp100 antigen can drive T cells toward this exhausted phenotype, hindering their ability to eliminate tumor cells. plos.orgnih.gov
Immunological Memory Formation
The generation of long-lasting immunological memory is a primary goal of cancer immunotherapy, as it provides sustained protection against tumor relapse. For gp100 (154-162)-specific T cells, the formation of a memory population depends on several factors, including the nature of the initial activation and the presence of specific cytokine signals. numberanalytics.com
Effective memory T-cell development, particularly for CD8+ CTLs, is strongly supported by the activation of CD4+ helper T cells. nih.gov These helper cells enhance the activation and function of APCs, leading to more robust priming and memory formation in CD8+ T cells. nih.govnih.gov In the absence of this help, CD8+ T cells are more susceptible to apoptosis upon subsequent encounters with the antigen. nih.gov
Cytokines play a pivotal role in programming T cells toward a memory fate. Studies have shown that priming T cells with IL-12 can promote the development of long-lived memory CD8+ T cells specific for a gp100 antigen. aai.org Furthermore, research focusing on the gp100 (154-162) peptide has revealed that the cytokine profile of a T cell upon antigen stimulation can predict its memory potential. nih.gov Specifically, CD8+ T cells that produce a high ratio of IL-2 relative to IFN-γ following stimulation with the gp100 (154-162) peptide exhibit characteristics of central memory T cells (TCM), including a greater capacity for self-renewal and persistence after adoptive transfer. nih.gov This suggests that the quality, not just the quantity, of the initial T-cell response to gp100 (154-162) is crucial for establishing durable immunity.
Research Methodologies and Preclinical Models for Gp100 154 162 Studies
In Vitro Systems for Studying gp100 (154-162) Immunology
In vitro systems provide a controlled environment to investigate the intricate interactions between the gp100 (154-162) epitope, antigen-presenting cells (APCs), and T cells. These systems are fundamental for initial immunogenicity screening and for detailed mechanistic studies.
Peptide-Pulsed Antigen Presenting Cells (APCs)
A primary in vitro method involves pulsing APCs, such as dendritic cells (DCs) or B-cell lines, with the synthetic gp100 (154-162) peptide. nih.govaacrjournals.org These peptide-loaded APCs can then present the epitope on their surface via Major Histocompatibility Complex (MHC) class I molecules, specifically HLA-A*0201. nih.govru.nl This technique is crucial for assessing the ability of the peptide to bind to MHC and to be recognized by specific T cells.
Studies have utilized various APCs, including the T2 cell line, which is deficient in TAP (transporter associated with antigen processing), making it ideal for exogenous peptide loading. aai.orgnih.gov Researchers can then co-culture these peptide-pulsed APCs with T cells to measure immune responses, such as cytokine release (e.g., IFN-γ) or direct cytotoxicity. aai.orgnih.gov For instance, Jurkat T cells transduced with a T-cell receptor (TCR) specific for a gp100 epitope can be used as a reporter system to quantify the presentation of the peptide by loaded DCs. aai.org The efficiency of this presentation can be influenced by modifications to the peptide sequence, which may enhance its binding affinity to the MHC molecule. nih.gov
| Cell Line | Transfection/Modification | Application in gp100 (154-162) Studies | Reference |
| T2 cells | TAP-deficient | Loading with exogenous gp100 (154-162) peptide to assess T-cell recognition. | aai.orgnih.gov |
| Jurkat T cells | Transduced with gp100-specific TCR | Reporter cells to quantify peptide presentation by APCs. | aai.org |
| B16 murine melanoma | Transfected with A2/Kb and human gp100 | Target cells for cytotoxicity assays with gp100 (154-162)-specific CTLs. | aai.org |
| JY cells | EBV-transformed B-cell line (HLA-A2.1+) | Used for MHC binding and peptide release kinetic studies. | ru.nl |
T-Cell Clones and Lines Specific for gp100 (154-162)
The isolation and expansion of T-cell clones and lines that specifically recognize the gp100 (154-162) epitope are paramount for in-depth functional studies. These T cells can be sourced from melanoma patients' tumor-infiltrating lymphocytes (TILs) or peripheral blood mononuclear cells (PBMCs), or they can be generated in preclinical models. ru.nl
Once established, these T-cell clones serve as powerful tools to:
Confirm epitope recognition: They are used in cytotoxicity assays against target cells presenting the gp100 (154-162) peptide. aai.org
Determine fine specificity: Researchers can test their reactivity against variants of the peptide to understand the critical amino acid residues for TCR interaction. aai.org
Evaluate the efficacy of antigen presentation: The response of these T-cell clones can be used to measure how well different APCs or engineered cells present the gp100 (154-162) epitope. aai.org
For example, a CTL clone derived from A2/Kb-transgenic mice immunized with a recombinant virus encoding human gp100 demonstrated strong reactivity against the gp100 (154-162) epitope. aai.org This clone was then used to show effective lysis of human melanoma cells expressing both gp100 and HLA-A*0201. aai.org
Dendritic Cell-Based Antigen Presentation Systems
Dendritic cells (DCs) are the most potent APCs and are central to initiating T-cell responses. In vitro, DCs can be generated from monocytes and loaded with the gp100 (154-162) peptide to study their ability to stimulate specific T cells. nih.gov
Beyond simple peptide pulsing, more advanced DC-based systems have been developed. These include:
Genetically engineering DCs: DCs can be transduced with retroviral or adenoviral vectors to express the full-length gp100 protein. aai.orgnih.gov This allows for the study of endogenous antigen processing and presentation of multiple gp100 epitopes, including gp100 (154-162). aai.org
DC-tumor fusion hybrids: Fusing DCs with tumor cells creates a hybrid cell that can present a broad array of tumor-associated antigens, including gp100, in the context of both MHC class I and II molecules. nih.gov
These DC-based systems are instrumental in understanding how to optimize antigen delivery and presentation for inducing robust anti-tumor immunity. Studies have shown that DCs transduced to express gp100 can stimulate T cells reactive against the gp100 (154-162) epitope. aai.org
Ex Vivo Approaches for Isolation and Characterization of gp100 (154-162)-Specific T Cells
Ex vivo analysis of T cells directly from patients or preclinical models provides a snapshot of the ongoing immune response to gp100. A key technology in this area is the use of MHC tetramers. These reagents consist of four HLA molecules (e.g., HLA-A*0201) folded with the gp100 (154-162) peptide, which can specifically bind to and label T cells expressing the corresponding TCR. aai.org
Using flow cytometry, these tetramers allow for the direct quantification and characterization of gp100 (154-162)-specific T cells within a mixed population of lymphocytes from peripheral blood or tumor tissue. aai.org This approach has been used to detect these specific T cells in the blood of melanoma patients. stanford.edu Furthermore, after adoptive transfer of gp100 (154-162)-specific CTLs in preclinical models, tetramer analysis can confirm their homing to the tumor site. aai.org
Once identified and isolated using methods like fluorescence-activated cell sorting (FACS), these ex vivo T cells can be further characterized for their:
Phenotype: Expression of memory and effector markers.
Functionality: Cytokine production and cytotoxic capacity in response to peptide stimulation. aacrjournals.org
Advanced Technological Applications in gp100 (154-162) Research
Single-Cell Resolution Techniques for T-Cell Analysis
The advent of single-cell technologies, particularly single-cell RNA sequencing (scRNA-seq), has revolutionized the study of T-cell responses to cancer antigens like gp100. These techniques allow for an unprecedented depth of analysis, moving beyond bulk population averages to dissect the heterogeneity of T-cell populations and identify rare but functionally important subsets.
In the context of gp100 research, scRNA-seq has been applied to analyze gp100-specific T-cells, such as those from the pmel-1 mouse model. google.com By examining the transcriptome of individual T-cells, researchers can identify distinct cell clusters with unique gene expression profiles. google.com This allows for the characterization of different T-cell differentiation states, such as effector, memory, and exhausted T-cells, within a responding population. google.com For instance, scRNA-seq can reveal differences in the transcriptional programs related to effector function, proliferation, and memory development in gp100-specific T-cells under different experimental conditions. google.com This level of detail is critical for understanding the mechanisms of successful anti-tumor immunity and for developing strategies to enhance the efficacy of T-cell-based therapies.
Computational and Bioinformatic Approaches for Epitope Prediction and TCR Docking
Computational and bioinformatic tools are increasingly integral to the study of T-cell immunology and the development of T-cell-based cancer therapies targeting epitopes like gp100 (154-162). These approaches enable the prediction of new epitopes, the analysis of TCR repertoires, and the modeling of the intricate interactions between TCRs and peptide-MHC (pMHC) complexes.
Epitope Prediction: Algorithms can screen the sequences of tumor-associated antigens like gp100 to predict which peptides are likely to bind to specific HLA molecules and be presented to T-cells. This is crucial for identifying new potential targets for immunotherapy.
TCR-pMHC Docking and Molecular Dynamics Simulations: A significant area of computational research is the modeling of the three-dimensional structure of the TCR-pMHC interaction. elifesciences.org Molecular dynamics simulations can be used to study the dynamics of this binding event, providing insights into the conformational changes that occur upon TCR engagement with the gp100 (154-162)-HLA-A2 complex. elifesciences.org These simulations can help to understand the structural basis of TCR affinity and specificity, and to predict how mutations in either the peptide or the TCR might affect this interaction. nih.gov By understanding these molecular details, it may be possible to rationally design TCRs with enhanced affinity and specificity for the gp100 (154-162) epitope. nih.gov
High-Throughput Screening of Peptide Variants and Analogs
High-throughput screening methods are employed to rapidly assess large libraries of peptide variants or TCRs to identify candidates with improved therapeutic potential. These technologies are instrumental in the effort to enhance the potency of T-cell responses against tumor antigens like gp100 (154-162).
Phage Display: This technique can be used to screen vast libraries of peptides to identify analogs of gp100 (154-162) with enhanced binding to HLA-A2 or to isolate TCR-like antibodies with high affinity for the gp100 (154-162)-HLA-A2 complex. aacrjournals.orgamegroups.org By displaying peptides or antibody fragments on the surface of bacteriophages, those with the desired binding characteristics can be selected and subsequently identified. aacrjournals.orgamegroups.org
Yeast Display: Similar to phage display, yeast display is a powerful platform for engineering proteins, including TCRs. creative-biolabs.com TCRs can be displayed on the surface of yeast cells, and libraries of TCR variants can be screened for improved affinity to the gp100 (154-162)-pMHC complex using fluorescence-activated cell sorting (FACS). creative-biolabs.com This approach has been used to generate high-affinity TCRs that can confer enhanced sensitivity and effector function to T-cells. aacrjournals.org
Peptide Analogs: High-throughput screening can also be used to evaluate the immunogenicity of a large number of gp100 (154-162) peptide analogs. By systematically substituting amino acids at different positions within the peptide, it is possible to identify variants that elicit a more potent T-cell response, as measured by cytokine release or cytotoxicity assays. These optimized peptide analogs could then be used as more effective components in cancer vaccines.
Immunological and Biological Implications of Gp100 154 162 Recognition
Natural and Induced gp100 (154-162)-Specific T-Cell Responses
Both natural and induced T-cell responses against the gp100 (154-162) epitope have been observed in melanoma patients. The presence of T-cells that can recognize this peptide is a crucial component of the anti-tumor immune response.
Spontaneous T-cell reactivity against gp100 (154-162) has been identified in the peripheral blood and within tumor infiltrates of melanoma patients, indicating a natural immune response to the tumor. jci.orgaai.org However, these naturally occurring T-cells are often found at low frequencies and may have insufficient activity to control tumor growth. google.com
To bolster this immune response, various immunotherapeutic strategies have been developed to induce or expand the population of gp100 (154-162)-specific T-cells. Vaccination with the gp100 (154-162) peptide, often in combination with other agents like interleukin-2 (B1167480) (IL-2), has been shown to elicit an immune response against melanoma cells. ontosight.ai Dendritic cell (DC) vaccines loaded with gp100 and tyrosinase tumor-associated antigens have also been used to induce functional, tumor-specific T-cell responses in the majority of stage III melanoma patients. tandfonline.com In one study, 54% of patients developed T-cells against the gp100:154-162 epitope following DC vaccination. tandfonline.com Another study involving intranodal vaccination with mRNA-optimized dendritic cells loaded with gp100 and tyrosinase mRNA was found to be safe and feasible for metastatic melanoma patients. scienceopen.com
The table below summarizes findings from a study on adjuvant dendritic cell vaccination in stage III melanoma patients.
| Metric | Finding | Citation |
| Tetramer-Positive CD8+ T-cells | Present in 70% (68/97) of patients. | tandfonline.com |
| Functional T-cell Response | Found in 64% (62/97) of patients. | tandfonline.com |
| Peptide-Recognition Rate (gp100:154-162) | 40% | tandfonline.com |
| Multi-Epitope Response | 24% of patients showed a response against all 3 tested epitopes (gp100:154-162, gp100:280-288, and tyrosinase:369-377). | tandfonline.com |
Strategies for Enhancing gp100 (154-162)-Specific T-Cell Responses in Preclinical Settings
Given that natural T-cell responses are often suboptimal, researchers have explored various preclinical strategies to enhance the potency and frequency of T-cells targeting the gp100 (154-162) epitope.
Altered Peptide Ligands (APLs) and their Immunological Effects
Altered Peptide Ligands (APLs) are synthetic versions of the native peptide epitope that have been modified to improve their immunological properties. The goal of using APLs is often to increase the binding affinity of the peptide to the MHC molecule, thereby enhancing T-cell activation. frontiersin.org For the gp100 (154-162) epitope, APLs have been designed and tested for their ability to elicit stronger anti-tumor immune responses. researchgate.net
Studies have shown that APLs of gp100 can induce cross-reactive T-cell responses that recognize the native epitope on tumor cells. researchgate.net However, the effects of APLs can be complex. While some APLs act as strong agonists, fully activating T-cell functions, others may act as partial agonists or even antagonists, leading to incomplete or inhibited T-cell responses. frontiersin.orgnih.gov For instance, one study found that while most single amino acid-substituted APLs of a gp100 epitope acted as agonists, a double mutant (APL S4S6) acted as a partial agonist, inducing cytotoxicity but limited cytokine production. frontiersin.orgnih.gov
The table below details the effects of different gp100 APLs on T-cell function from a preclinical study.
| APL | T-Cell Cytotoxicity | Cytokine Production (IFNγ, TNFα, IL-2, etc.) | NFAT Activation | Overall Effect | Citation |
| Wild-Type (wt) | Yes | Yes | Yes | Agonist | frontiersin.orgnih.gov |
| APL A3 | No | No | No | Null Ligand | frontiersin.orgnih.gov |
| APL S4S6 | Yes | Partial (IFNγ, some TNFα, IL-4, IL-5; no IL-2, IL-10) | No | Partial Agonist | frontiersin.orgnih.gov |
Adjuvant Systems and Co-stimulatory Signals in Immunization Strategies
To maximize the effectiveness of peptide-based vaccines, adjuvants and co-stimulatory signals are critical. Adjuvants help to stimulate the innate immune system, creating an inflammatory environment that promotes a robust adaptive immune response. docteur-schartz.orgaai.org Co-stimulatory signals, delivered by antigen-presenting cells (APCs) like dendritic cells, are essential for the full activation of naive T-cells.
In the context of gp100 (154-162) immunization, various adjuvants have been explored. For example, incomplete Freund's adjuvant has been used in preclinical models to emulsify the peptide and enhance its immunogenicity. nih.gov Synthetic oligodeoxynucleotides containing CpG motifs (CpG ODN), which mimic bacterial DNA, have also been shown to be potent adjuvants for peptide vaccines, including those incorporating gp100 epitopes. docteur-schartz.orgaai.org These adjuvants work by activating APCs, leading to the upregulation of co-stimulatory molecules and the production of pro-inflammatory cytokines.
Furthermore, providing additional co-stimulatory signals can enhance T-cell responses. This can be achieved by incorporating genes for co-stimulatory molecules like CD70 into dendritic cell vaccines, which provides a direct signal to the T-cell. scienceopen.com The combination of a peptide antigen with potent adjuvants and co-stimulatory signals is a key strategy for inducing a powerful and effective anti-tumor T-cell response.
Genetic Engineering of T-Cells for Enhanced gp100 (154-162) TCR Expression
A powerful approach to generate a large number of tumor-specific T-cells is to genetically engineer them to express a T-cell receptor (TCR) that recognizes the gp100 (154-162) epitope. This involves isolating the genes for a high-avidity TCR specific for gp100 (154-162) and introducing them into a patient's own T-cells, typically using a viral vector. cancer.govcancer.govscispace.com
Researchers have successfully generated high-avidity TCRs against the human gp100 (154-162) epitope by immunizing HLA-A2 transgenic mice. nih.govaacrjournals.org These murine TCRs, when transferred into human lymphocytes, can mediate the recognition and killing of melanoma cells expressing gp100. google.comaacrjournals.org Clinical trials have been conducted using autologous peripheral blood lymphocytes or tumor-infiltrating lymphocytes engineered to express anti-gp100 (154-162) TCRs. cancer.govclinicaltrials.gov These engineered T-cells have shown the ability to induce objective cancer regressions in some patients with metastatic melanoma. nih.govamegroups.cn
Mechanisms of Immune Evasion Perturbing gp100 (154-162) Antigen Presentation
Despite the presence of gp100 (154-162)-specific T-cells, tumors can develop mechanisms to evade immune recognition and destruction. These immune evasion strategies often involve disruption of the antigen presentation pathway. nih.govfrontiersin.org
MHC Class I Downregulation
A primary mechanism of immune escape is the downregulation or loss of MHC class I molecules on the surface of tumor cells. amegroups.cnnih.govfrontiersin.org Since the gp100 (154-162) peptide must be presented by HLA-A2 to be recognized by CD8+ T-cells, a reduction in HLA-A2 expression can render the tumor cells invisible to these specific immune effectors. researchgate.net
Loss of MHC-I expression is a common event in cancer and can occur through various mechanisms, including:
Genetic mutations: Mutations in the genes encoding MHC-I heavy chains or β2-microglobulin (β2m), a protein essential for MHC-I stability and transport to the cell surface, can lead to a complete loss of surface expression. nih.govfrontiersin.org
Epigenetic silencing: The expression of genes involved in the antigen presentation pathway can be silenced through mechanisms like DNA methylation. frontiersin.org
Defects in the antigen processing machinery: Downregulation of components like the Transporter associated with Antigen Processing (TAP) can prevent peptides from being loaded onto MHC-I molecules. aai.org
Post-transcriptional regulation: MicroRNAs can target and repress the expression of MHC-I and other components of the antigen presentation pathway. frontiersin.org
The downregulation of MHC class I molecules is a significant challenge for T-cell-based immunotherapies targeting epitopes like gp100 (154-162), as it allows tumor cells to escape recognition and killing. amegroups.cnnih.gov
Immunosuppressive Microenvironments
Even when melanoma cells continue to express the gp100 antigen, the tumor microenvironment (TME) can present formidable barriers to effective T-cell function. The TME is a complex ecosystem of tumor cells, immune cells, stromal cells, and various signaling molecules that can collectively suppress anti-tumor immunity. mdpi.comfrontiersin.org
Several factors within the TME contribute to the suppression of T-cells that recognize gp100 (154-162):
Inhibitory Immune Cells: The TME is often infiltrated by immunosuppressive cells such as regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs). pnas.orgnih.gov These cells can directly inhibit the activation and proliferation of effector T-cells, including those targeting gp100.
Immune Checkpoint Molecules: Tumor cells and other cells within the TME can express inhibitory ligands like Programmed Death-Ligand 1 (PD-L1). nih.govfrontiersin.org When PD-L1 binds to its receptor, PD-1, on T-cells, it delivers an inhibitory signal that dampens the T-cell response. frontiersin.org Upregulation of PD-L1 has been observed in melanoma biopsies following some immunotherapies. nih.gov
Suppressive Cytokines: The TME is often characterized by the presence of immunosuppressive cytokines such as transforming growth factor-beta (TGF-β) and interleukin-10 (IL-10). frontiersin.org These cytokines can hinder the differentiation and function of cytotoxic T-lymphocytes.
Physical Barriers: The dense extracellular matrix and abnormal vasculature of tumors can physically impede the infiltration of T-cells into the tumor site, preventing them from reaching the gp100-expressing cancer cells. mdpi.com
The presence of an intense immunosuppressive tumor microenvironment can prevent T-cell activation even when the T-cells successfully recognize the gp100 peptide-HLA complex on the tumor cell surface. nih.gov Overcoming this immunosuppression is a key challenge in enhancing the efficacy of immunotherapies targeting gp100.
| Component | Mechanism of Immunosuppression | Impact on gp100 (154-162) T-cell Response |
| Regulatory T cells (Tregs) | Inhibit effector T-cell activation and proliferation. pnas.orgnih.gov | Prevents the expansion of gp100-specific T-cells. |
| Myeloid-Derived Suppressor Cells (MDSCs) | Suppress T-cell function through various mechanisms. nih.gov | Reduces the cytotoxic activity of gp100-specific T-cells. |
| PD-L1 | Binds to PD-1 on T-cells, delivering an inhibitory signal. nih.govfrontiersin.orgfrontiersin.org | Induces anergy or apoptosis in gp100-specific T-cells. |
| Immunosuppressive Cytokines (e.g., TGF-β, IL-10) | Inhibit T-cell differentiation and effector functions. frontiersin.org | Limits the ability of T-cells to kill gp100-positive tumor cells. |
Future Directions and Emerging Research Avenues for Gp100 154 162
Refinement of gp100 (154-162) Immunogen Design
The primary goal in refining gp100 (154-162) immunogen design is to increase its ability to elicit a potent and specific anti-tumor immune response. Current research is exploring several sophisticated strategies to enhance the immunogenicity of this peptide.
One major avenue is the modification of the peptide's amino acid sequence. Researchers have experimented with amino acid substitutions at key positions to improve the peptide's binding affinity and stability when complexed with Human Leukocyte Antigen (HLA) molecules, such as HLA-A*0201. nih.gov Enhanced binding can lead to more robust activation of cytotoxic T lymphocytes (CTLs), the primary immune cells responsible for killing cancer cells. For example, modifications to other gp100 peptides, like gp100:209-217, have shown that such changes can substantially increase immunogenicity. oup.com
Another critical area of refinement is the delivery system used to present the immunogen to the immune system. The choice of vector is crucial for generating a strong cellular immune response. nih.gov Strategies have moved beyond simple peptide-in-adjuvant formulations to more complex and targeted delivery platforms.
Key Immunogen Design Strategies:
Viral Vectors: Recombinant viruses, such as fowlpox and adenovirus, are being engineered to express the gp100 antigen. nih.govoup.com These vectors can infect host cells, leading to the endogenous production and presentation of the gp100 (154-162) peptide, which can effectively prime T-cell responses.
Exosomes: These are cell-derived nanovesicles that can be loaded with specific peptides. aai.org Exosomes derived from dendritic cells and pulsed with gp100 peptides have shown the ability to prime naive T-cells and mediate anti-tumor effects, representing a promising cell-free vaccine platform. aai.org
Protein Engineering: Advanced protein engineering techniques are being applied to create more effective immunogens. nih.gov This includes creating truncated or "minigene" constructs that focus the immune response on the most critical epitopes like gp100 (154-162) and designing fusion proteins that combine the peptide with immune-stimulating molecules. nih.gov For instance, bispecific fusion proteins like Tebentafusp target both the gp100/HLA complex on melanoma cells and CD3 on T-cells, effectively bridging the tumor and the immune effector cell. mdpi.com
These refinements aim to direct and amplify the immune response specifically towards the gp100 (154-162) epitope, potentially overcoming tumor immune evasion mechanisms and improving clinical outcomes.
| Immunogen Design Strategy | Description | Research Finding | Source |
| Amino Acid Modification | Substitution of amino acids to enhance peptide binding to HLA molecules. | Modifications in other gp100 peptides (e.g., gp100:209-217M) increased binding and immunogenicity. | nih.govoup.com |
| Recombinant Viral Vectors | Use of viruses (e.g., fowlpox, adenovirus) to deliver the genetic code for the gp100 antigen. | Recombinant fowlpox virus encoding a modified full-length gp100 generated immune reactivity in patients. | nih.gov |
| Exosome-Based Vaccines | Loading of gp100 peptides onto cell-derived exosomes for delivery to immune cells. | Human exosomes pulsed with gp100 peptides were efficient at preventing tumor growth in animal models. | aai.org |
| Bispecific Fusion Proteins | Engineered proteins that simultaneously bind to the gp100/HLA complex and an activating receptor on T-cells. | Tebentafusp, a bispecific protein targeting gp100 and CD3, has shown clinical efficacy. | mdpi.com |
Integration of Multi-Omics Data for Comprehensive Understanding of gp100 (154-162) Immunity
To fully grasp the complexities of the immune response to gp100 (154-162), researchers are increasingly turning to multi-omics approaches. nih.govfrontiersin.org These technologies allow for the simultaneous analysis of the genome, transcriptome, proteome, and metabolome at a single-cell level, providing an unprecedentedly detailed view of the tumor microenvironment (TME). mdpi.com
The integration of these vast datasets is key to understanding the sophisticated network of interactions that governs the success or failure of gp100-targeted immunotherapies. frontiersin.org For example, single-cell multi-omics can identify the diverse cell types within a tumor, revealing how cancer cells, immune cells, and stromal cells interact to either promote or suppress an anti-tumor response. mdpi.com
Applications of Multi-Omics in gp100 (154-162) Research:
Identifying Biomarkers of Response: By analyzing the molecular profiles of patients before and after treatment with gp100-based therapies, researchers can identify genetic, transcriptomic, or proteomic signatures that correlate with clinical outcomes. This could lead to the development of predictive biomarkers to select patients most likely to benefit from these treatments. frontiersin.org
Uncovering Resistance Mechanisms: Multi-omics can shed light on why some tumors are resistant to gp100-targeted therapies. mdpi.com This could involve identifying mutations in the gp100 gene, defects in the antigen presentation machinery (e.g., HLA downregulation), or the presence of immunosuppressive cell populations within the TME.
Characterizing Immune Infiltration: Analyzing the transcriptome and proteome of immune cells infiltrating the tumor can reveal their activation state, functionality, and clonal diversity. besjournal.com For instance, researchers can determine whether T-cells specific for gp100 (154-162) are present, and if they are active killers or have become exhausted. mdpi.com
Personalized Vaccine Development: In the future, multi-omics data from an individual patient's tumor could be used to design personalized cancer vaccines. bmj.com This could involve identifying not only shared antigens like gp100 but also patient-specific neoantigens, which could be combined in a multi-epitope vaccine to elicit a broader and more effective immune response.
By integrating these different layers of biological information, a more holistic and dynamic picture of the gp100 (154-162) immune response can be constructed, paving the way for more rational and effective therapeutic strategies. nih.gov
Novel In Vitro and In Vivo Models for Precision Immunological Studies
The development of more accurate and predictive preclinical models is essential for advancing research into gp100 (154-162) and other cancer immunotherapies. Traditional 2D cell culture and non-human animal models often fail to fully recapitulate the complexity of the human immune system and the TME.
A significant advancement has been the creation of HLA-transgenic mice. aai.org These mice are genetically engineered to express human HLA molecules, such as HLA-A*0201, allowing researchers to study the immune response to human-specific T-cell epitopes like gp100 (154-162) in a living organism. aai.orgaacrjournals.org These models have been instrumental in isolating high-avidity T-cell receptors (TCRs) against gp100 and testing the in vivo efficacy of CTLs directed against this epitope. aai.orgaacrjournals.org
Emerging Research Models:
Humanized Mice: These are immunodeficient mice engrafted with human hematopoietic stem cells, resulting in the development of a human immune system. These models offer a powerful platform for evaluating the efficacy and potential toxicities of gp100 (154-162)-based therapies in the context of a human immune system.
Organoid and Spheroid Cultures: Three-dimensional (3D) culture systems, such as tumor organoids and spheroids, can be generated from patient tumor samples. These models better replicate the cellular heterogeneity, cell-cell interactions, and architecture of the original tumor. They can be co-cultured with immune cells to study the efficacy of gp100-specific T-cells or other immunotherapies in a patient-specific manner.
Microfluidic "Tumor-on-a-Chip" Systems: These devices aim to model the TME by incorporating multiple cell types (tumor, stromal, and immune cells) in a 3D matrix with controlled flow and nutrient gradients. They allow for real-time monitoring of immune cell infiltration, activation, and tumor cell killing in response to therapies targeting gp100 (154-162).
Advanced In Vitro Co-culture Systems: Refined in vitro assays continue to be crucial. For example, co-culturing peripheral blood lymphocytes with peptide-pulsed target cells is a standard method to measure the induction of interferon-γ and assess the functional activity of T-cells transduced with gp100-specific TCRs. researchgate.net
These novel models provide more physiologically relevant systems to investigate the mechanisms of gp100 (154-162) immunity, test new immunogen designs, and screen for effective combination therapies before moving into clinical trials.
| Model Type | Key Features | Application for gp100 (154-162) Research | Source |
| HLA-Transgenic Mice | Express human HLA molecules (e.g., HLA-A*0201). | Studying the immunogenicity of human-specific epitopes; isolating high-avidity T-cell receptors. | aai.orgaacrjournals.org |
| Patient-Derived Organoids | 3D cultures derived from patient tumors that retain original histology and heterogeneity. | Testing the efficacy of gp100-specific CTLs or TCR-T cells on patient-specific tumors. | mdpi.com |
| In Vitro Co-culture | T-cells are cultured with target cells presenting the gp100 (154-162) peptide. | Measuring T-cell activation (e.g., IFN-γ release) and cytotoxicity. | researchgate.net |
| Humanized Mice | Immunodeficient mice reconstituted with a human immune system. | Evaluating immunotherapy efficacy and safety in the context of a human immune system. | N/A |
Q & A
Q. What criteria define a rigorous research question for gp100 (154-162)-based vaccine development?
- Methodological Guidance : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant). For example: "Does co-administering gp100 (154-162) with a PD-1 inhibitor improve progression-free survival in HLA-A2+ melanoma patients compared to monotherapy?" .
Data Interpretation and Reproducibility
Q. How should researchers address batch-to-batch variability in gp100 (154-162) peptide synthesis?
Q. What metrics validate the biological relevance of gp100 (154-162) tetramer-positive T cells in adoptive transfer studies?
- Methodological Guidance : Correlate tetramer staining with functional assays (e.g., cytokine secretion, cytotoxicity). Perform longitudinal tracking using TCR sequencing to confirm clonal persistence in tumor models .
Ethical and Reporting Standards
Q. How can researchers ensure ethical rigor in gp100 (154-162) clinical trials targeting self-antigens?
Q. What elements are critical for transparent reporting of gp100 (154-162) preclinical data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
